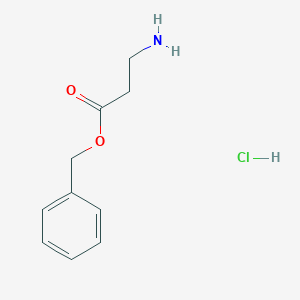

Benzyl 3-aminopropanoate hydrochloride

CAS No.: 99616-43-0

Cat. No.: VC8163168

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99616-43-0 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | benzyl 3-aminopropanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H |

| Standard InChI Key | QIBWNGWEFYSLCM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC(=O)CCN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCN.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Benzyl 3-aminopropanoate hydrochloride is systematically named benzyl 3-aminopropanoate;hydrochloride under IUPAC nomenclature . The compound’s molecular structure consists of a β-alanine backbone esterified with benzyl alcohol and protonated at the amino group by hydrochloric acid. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 99616-43-0 | |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| SMILES | C1=CC=C(C=C1)COC(=O)CCN.Cl | |

| InChIKey | QIBWNGWEFYSLCM-UHFFFAOYSA-N |

The crystalline solid exhibits a melting point of 100–101°C and is sparingly soluble in water but miscible in polar organic solvents .

Synthesis and Production

Laboratory-Scale Synthesis

A patented method (CN105061283B) describes the synthesis via a two-step process :

-

Amino Acid Protection: Reacting β-alanine with hydrogen chloride gas in dichloroethane forms β-alanine hydrochloride.

-

Esterification: Benzyl alcohol is added under reflux, with continuous HCl gas introduction to facilitate azeotropic water removal. The reaction yields the target compound at >95% purity after recrystallization .

Industrial Manufacturing

Industrial protocols often employ continuous flow reactors to optimize yield and reduce reaction times. Catalytic systems using metal chlorides (e.g., ZnCl₂) enhance esterification efficiency, achieving scales up to hundreds of kilograms .

Physicochemical Properties

Critical physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 0.96 | |

| Rotatable Bond Count | 5 | |

| Polar Surface Area | 52 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

The compound’s low LogP indicates moderate lipophilicity, favoring interactions with biological membranes.

Applications in Research and Industry

Medicinal Chemistry

Benzyl 3-aminopropanoate hydrochloride acts as a phospholipase A₂ inhibitor, showing promise in anti-inflammatory drug development. Its β-amino acid structure mimics natural peptide motifs, enabling its use in protease-resistant peptidomimetics .

Peptide Synthesis

The compound serves as a precursor in solid-phase peptide synthesis (SPPS). Its benzyl ester group facilitates temporary amino protection, while the protonated amine enhances solubility in coupling reactions .

Material Science

In polymer chemistry, it functions as a monomer for polyamides with tunable thermal stability. Coatings derived from its copolymers exhibit enhanced adhesion to metallic substrates.

| Supplier | Purity (%) | Pack Size | Price (USD) | Lead Time |

|---|---|---|---|---|

| BLD Pharmatech (USA) | 96 | 1 g | 17 | 1 day |

| Enamine US | 95 | 100 mg | 19 | 2 days |

| Angene International | 96 | 25 g | 191 | 5 days |

| ChemScene CN | 96 | 25 g | 247 | 15 days |

Data adapted from Chemspace and Biosynce .

Comparative Analysis with Related Esters

Compared to analogs like benzyl 2-aminopropanoate hydrochloride, the β-substitution in benzyl 3-aminopropanoate confers:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume